4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
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Overview
Description
4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[1,2-A]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
- 4-Butoxy-N-(2-{(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide
Uniqueness
4-Butoxy-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its pyrido[1,2-A]pyrimidine core, which imparts distinct biological activity and chemical reactivity. This core structure differentiates it from other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-butoxy-N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-13-27-17-11-9-16(10-12-17)20(25)23-19-15(3)22-18-8-6-7-14(2)24(18)21(19)26/h6-12H,4-5,13H2,1-3H3,(H,23,25) |
InChI Key |
CKWUOGYNUZRNNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC=C(N3C2=O)C)C |
Origin of Product |
United States |
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